molecular formula C10H14BrNO2 B078565 6,7-ADTN hydrobromide CAS No. 13575-86-5

6,7-ADTN hydrobromide

Cat. No.: B078565
CAS No.: 13575-86-5
M. Wt: 260.13 g/mol
InChI Key: ZGHHIOBQEXZBAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6,7-ADTN hydrobromide is primarily a Dopamine D1 agonist . Dopamine D1 receptors are one of the five types of dopamine receptors in the brain. They play a crucial role in the central nervous system, regulating neuronal growth and development, synaptic plasticity, and learning and memory.

Mode of Action

As a dopamine agonist, this compound mimics the action of dopamine by binding to dopamine D1 receptors . This binding activates the receptor, triggering a series of intracellular events that lead to the physiological responses associated with dopamine, such as regulation of mood, reward, and motor control.

Pharmacokinetics

It is known to besoluble in water up to 100 mM , which suggests it could have good bioavailability. It is recommended to store the compound at +4°C under desiccating conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the compound’s solubility and stability . Furthermore, the presence of other neurotransmitters or drugs can influence the compound’s efficacy by altering the availability of dopamine D1 receptors or competing for binding sites.

Biochemical Analysis

Biochemical Properties

6,7-ADTN hydrobromide interacts with dopamine D1 receptors . As a dopamine agonist, it can bind to these receptors and mimic the action of dopamine, a neurotransmitter that plays a crucial role in several brain functions, including mood, reward, and motor control .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a dopamine agonist . By binding to dopamine receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of MAO enzymes . This inhibition provides valuable insights into the regulatory mechanisms of neurotransmitter activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is soluble in water to 100 mM . It is recommended to prepare and use solutions on the same day. If stock solutions are made in advance, they should be stored as aliquots in tightly sealed vials at -20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study involving chicks, it was found that intravitreal administration of this compound inhibited the development of form-deprivation myopia and lens-induced myopia in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the dopamine metabolic pathway . It interacts with dopamine D1 receptors and influences the activity of MAO enzymes, which play a key role in the metabolism of dopamine .

Chemical Reactions Analysis

6,7-ADTN hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: Reduction reactions may involve the conversion of the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.

Common reagents and conditions used in these reactions include oxygen-free water containing antioxidants like sodium metabisulfite . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6,7-ADTN hydrobromide is unique due to its specific structure and function as a dopamine receptor agonist. Similar compounds include:

    Dopamine: A naturally occurring neurotransmitter with similar receptor activity.

    Apomorphine: Another dopamine receptor agonist used in research and clinical settings.

    Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and other disorders.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHIOBQEXZBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2CC1N)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017128
Record name (+/-)-ADTN hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-86-5
Record name 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575865
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Record name 6,7-ADTN hydrobromide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-ADTN hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide
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Record name 2-AMINO-6,7-DIHYDROXYTETRALIN HYDROBROMIDE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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